molecular formula C11H15NO B568698 N-TERT-BUTYL-D9-PHENYL-D5-NITRONE CAS No. 119391-92-3

N-TERT-BUTYL-D9-PHENYL-D5-NITRONE

Cat. No.: B568698
CAS No.: 119391-92-3
M. Wt: 191.332
InChI Key: IYSYLWYGCWTJSG-IJUZYFTRSA-N
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Description

N-tert-Butyl-d9-phenyl-d5-nitrone is a deuterated analog of the classic spin-trapping agent α-Phenyl N-tert-butylnitrone (PBN). It is widely used in electron paramagnetic resonance (EPR) spectroscopy to detect and identify short-lived free radicals in chemical and biological systems. The incorporation of deuterium atoms (d9 and d5) enhances its utility in spectroscopic studies and metabolic research. Beyond its primary role as a spin trap, research into PBN has revealed significant pharmacological properties, including potent neuroprotective and anti-inflammatory effects in models of cerebral ischemia, neurodegenerative diseases, and septic shock . The mechanism of action appears to extend beyond simple radical scavenging, involving the suppression of neuroinflammation and the inhibition of pro-inflammatory gene expression . Furthermore, studies indicate that PBN can act as a nitric oxide (NO) donor under certain conditions, such as Fe(III)-catalyzed hydrolysis or reaction with hydroxyl radicals, adding another layer to its biological activity . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

119391-92-3

Molecular Formula

C11H15NO

Molecular Weight

191.332

IUPAC Name

N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide

InChI

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D

InChI Key

IYSYLWYGCWTJSG-IJUZYFTRSA-N

SMILES

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

Phenyl-d5-Benzaldehyde

Deuteration of benzaldehyde to phenyl-d5-benzaldehyde is achieved via rhodium-catalyzed H/D exchange in heavy water (D₂O) or deuterated methanol (CD₃OD). The WO2017045648A1 patent reports >90% deuteration efficiency at 80°C using 0.5 mol% RhCl₃ and sodium carbonate as a base.

Tert-butyl-d9-Amine

Tert-butylamine undergoes deuteration via Al-Ni alloy reduction in D₂O, replacing all nine hydrogens on the tert-butyl group. This method yields tert-butyl-d9-amine with 98% isotopic purity, as confirmed by mass spectrometry.

Imine Formation

The deuterated precursors react under solvent-free conditions to form the imine intermediate:

Phenyl-d5-benzaldehyde+Tert-butyl-d9-aminePhenyl-d5-benzylidene-tert-butyl-d9-amine+H2O\text{Phenyl-d5-benzaldehyde} + \text{Tert-butyl-d9-amine} \rightarrow \text{Phenyl-d5-benzylidene-tert-butyl-d9-amine} + \text{H}_2\text{O}

Key advantages include:

  • No solvent requirement , reducing purification steps.

  • Room temperature reaction , completed in 2–4 hours with >95% conversion.

Oxidation to Oxaziridine

The imine is oxidized using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone:

Imine+Oxone®2-Tert-butyl-d9-3-phenyl-d5-oxaziridine+By-products\text{Imine} + \text{Oxone®} \rightarrow \text{2-Tert-butyl-d9-3-phenyl-d5-oxaziridine} + \text{By-products}

Conditions :

  • Oxone® added in portions to control exothermicity (temperature maintained at 20–25°C).

  • Reaction completes in 1 hour, yielding 85–90% oxaziridine.

Thermal Rearrangement to Nitrone

Heating the oxaziridine at 60–70°C induces rearrangement to the final nitrone:

OxaziridineΔThis compound\text{Oxaziridine} \xrightarrow{\Delta} \text{this compound}

Optimization :

  • Toluene is used as a solvent to facilitate by-product separation.

  • Vacuum distillation at 50°C removes residual acetone and water, achieving >98% purity.

Scalability and Industrial Adaptations

The US6762322B1 patent highlights adaptations for large-scale production:

ParameterLaboratory ScaleIndustrial Scale
Batch Size100 g50–100 kg
Reaction Time4–6 hours8–12 hours
Yield85–90%80–85%
Purity (HPLC)>98%>95%

Key industrial modifications:

  • Continuous flow reactors for imine synthesis, enhancing heat dissipation.

  • Centrifugal separation of Oxone® by-products, reducing downtime.

Characterization and Quality Control

Commercial batches (e.g., LGC Standards CDN-D-3816) adhere to stringent specifications:

PropertySpecificationMethod
Isotopic Purity≥98 atom % D¹H NMR, Mass Spec
Chemical Purity≥98%HPLC-UV (λ=254 nm)
Residual Solvents<500 ppm (acetone)GC-FID

Deuteration is verified via absence of proton signals in the tert-butyl (δ 1.0–1.2 ppm) and aromatic (δ 7.2–7.8 ppm) regions.

Challenges and Mitigation Strategies

  • Deuterium Loss During Rearrangement

    • Cause : High temperatures (>70°C) promote H/D exchange.

    • Solution : Maintain reaction at 60–65°C and use deuterated solvents (e.g., toluene-d8).

  • By-product Formation

    • Cause : Over-oxidation of imine to nitro compounds.

    • Solution : Strict stoichiometric control of Oxone® (1.05 equiv).

Applications of Deuterated Nitrones

  • Spin-Trapping Studies : Enhanced signal resolution in EPR due to reduced proton hyperfine splitting.

  • Pharmacokinetics : Deuterated nitrones slow metabolic degradation, extending half-life in vivo .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-D9-PHENYL-D5-NITRONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions include deuterated derivatives of the original compound, which are useful in further research and analytical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogues

The compound is most directly compared to its non-deuterated counterpart, N-tert-Butyl-α-phenylnitrone (PBN; CAS No. 3376-24-7), which has the molecular formula C₁₁H₁₅NO and a molecular weight of 177.23 g/mol . Key differences include:

  • Isotopic Substitution : The deuterated version replaces 14 hydrogen atoms with deuterium, significantly altering its physical and spectroscopic properties.
  • Applications : While both compounds act as spin traps, the deuterated variant is preferred in studies requiring reduced signal overlap in NMR or enhanced mass spectrometry sensitivity .

Other structurally related nitrones include DMPO (5,5-Dimethyl-1-pyrroline N-oxide) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) , though these differ in backbone structure and radical-trapping mechanisms. Unlike these, this compound’s tert-butyl and phenyl groups provide steric stabilization and specificity for certain radicals .

Functional Comparisons

  • Spectral Resolution : The deuterated compound exhibits sharper NMR peaks due to deuterium’s lower quadrupole moment, reducing line broadening in proton-dense regions .
  • Synthetic Accessibility: Deuterated reagents like this are typically more expensive (e.g., JPY 14,800 for 5 mL of related deuterated amines) and require specialized synthesis protocols compared to non-labeled analogues .

Data Table: Key Properties of this compound vs. PBN

Property This compound N-tert-Butyl-α-phenylnitrone (PBN)
CAS No. 119391-92-3 3376-24-7
Molecular Formula C₁₁HD₁₄NO C₁₁H₁₅NO
Molecular Weight 191.33 g/mol 177.23 g/mol
Isotopic Substitution D₉ (tert-butyl), D₅ (phenyl) None
Primary Application High-resolution radical trapping General-purpose spin trapping

Biological Activity

N-tert-butyl-D9-phenyl-D5-nitrone (also referred to as N-tert-butyl-α-phenylnitrone-d14) is a deuterated derivative of the well-studied compound N-tert-butyl-α-phenylnitrone (PBN). This compound has garnered attention for its diverse biological activities, particularly in the context of oxidative stress and neuroprotection. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound functions primarily as a free radical scavenger , forming nitroxide spin adducts that can trap reactive oxygen species (ROS). This property underlies many of its pharmacological effects, which include:

  • Neuroprotection : It has been shown to protect neuronal cells from oxidative damage and excitotoxicity.
  • Anti-inflammatory action : The compound inhibits the expression of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
  • Potential anti-cancer properties : Some studies suggest that nitrones may have synergistic effects with other antioxidants in cancer models.

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

  • Free Radical Scavenging : The compound reacts with free radicals to form less reactive species, thereby reducing oxidative stress .
  • Inhibition of Enzymatic Activity : It has been reported to inhibit COX-2 catalytic activity, contributing to its anti-inflammatory effects .
  • Modulation of Gene Expression : this compound downregulates several pro-inflammatory genes, including those involved in oxidative stress responses. This modulation is crucial in preventing conditions such as endotoxin-induced shock .

Neuroprotective Effects

A significant body of research has focused on the neuroprotective properties of PBN and its derivatives. For instance, studies have demonstrated that PBN administration can ameliorate hippocampal injury and improve cognitive function in models of neonatal exposure to lipopolysaccharide (LPS) .

Anti-inflammatory Activity

Research indicates that this compound effectively reduces nitric oxide production in response to LPS, highlighting its role in mitigating inflammatory responses in vivo. The optimal timing for administration was found to be 30 minutes before LPS exposure for maximum efficacy .

Anti-cancer Potential

Recent investigations have suggested that nitrones may possess anti-cancer properties by altering cellular signaling pathways and reducing oxidative damage associated with tumor progression. For example, studies have shown that certain PBN derivatives exhibit potent activity against cancer cell lines in vitro .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectionScavenges ROS; protects neurons
Anti-inflammatoryInhibits iNOS and COX-2
Anti-cancerAlters signaling; reduces oxidative stress
Anti-diabeticReduces oxidative damage

Q & A

Q. What are the key considerations for synthesizing N-TERT-BUTYL-D9-PHENYL-D5-NITRONE with isotopic purity?

Synthesis requires precise deuteration at specific positions (D9 for tert-butyl and D5 for phenyl groups). Methodologically, this involves using deuterated precursors (e.g., deuterated tert-butylamine or benzene derivatives) and ensuring reaction conditions (temperature, solvent) minimize proton exchange. Characterization via 1H^1H-NMR and ESI-MS is critical to confirm isotopic integrity and rule out unintended hydrogen-deuterium scrambling .

Q. How is this compound characterized to validate its structure and isotopic labeling?

A combination of spectroscopic techniques is essential:

  • 1H^1H-NMR : To verify absence of protons in deuterated regions.
  • ESI-MS : To confirm molecular weight (accounting for D9 and D5 substitutions).
  • FT-IR : To detect functional groups like nitrone (C=N-O) stretching vibrations (~1500–1600 cm1^{-1}). Cross-referencing with non-deuterated analogs (e.g., PBN, N-tert-butyl-α-phenylnitrone) ensures structural consistency .

Q. What safety protocols are recommended for handling this compound in lab settings?

While specific safety data for this deuterated compound is limited, analogous nitrones (e.g., tert-butyl nitrite) require:

  • Use of PPE (gloves, goggles, lab coats).
  • Avoidance of inhalation/ingestion; work in a fume hood.
  • Storage in inert, airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can experimental design address challenges in tracking free radical scavenging efficiency of this compound?

Advanced studies should:

  • Compare isotopic vs. non-isotopic analogs : Use electron paramagnetic resonance (EPR) to quantify radical adduct stability differences due to deuteration.
  • Control solvent effects : Deuteration alters solubility; use deuterated solvents (e.g., D2 _2O, CDCl3 _3) to avoid confounding results.
  • Validate via kinetic studies : Measure rate constants for radical trapping under varied pH/temperature .

Q. How to resolve contradictions in reported reactivity of deuterated nitrones in biological systems?

Discrepancies may arise from isotopic effects on membrane permeability or metabolic stability. Methodological solutions include:

  • In vitro vs. in vivo comparisons : Assess deuterated compound stability in cell lysates vs. live models.
  • Isotope tracing : Use LC-MS to track deuterium retention in metabolites.
  • Collaborative replication : Cross-validate findings with independent labs using standardized protocols .

Q. What strategies optimize this compound for use in advanced imaging techniques (e.g., MRI or fluorescence tagging)?

  • Functionalization : Introduce chelating groups (e.g., DOTA for MRI) or fluorophores via nitrone’s reactive oxygen.
  • Stability testing : Evaluate photobleaching resistance (for fluorescence) or relaxivity (for MRI) in physiological conditions.
  • Comparative studies : Benchmark against established probes (e.g., TEMPO derivatives) to assess sensitivity .

Q. How does deuteration impact the thermodynamic and kinetic parameters of nitrone-based radical trapping?

Deuteration alters zero-point energy, affecting activation energy barriers. To quantify:

  • Computational modeling : Use DFT to compare reaction pathways of deuterated vs. non-deuterated species.
  • Calorimetry : Measure enthalpy changes during radical adduct formation.
  • Isotope effect studies : Calculate kH/kDk_H/k_D ratios under controlled conditions .

Methodological Framework for Research Design

  • Data Collection : Triangulate spectroscopic, kinetic, and computational data to ensure robustness .
  • Contradiction Analysis : Use sensitivity analyses to identify variables (e.g., solvent, temperature) causing divergent results .
  • Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal and biological testing .

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